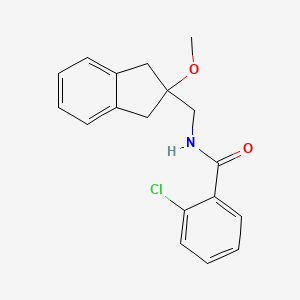

2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Description

2-Chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a benzamide derivative characterized by a 2-chlorobenzoyl group linked to a 2-methoxy-2,3-dihydro-1H-inden-2-ylmethyl moiety. Benzamide derivatives are widely studied for applications in medicinal chemistry, catalysis, and materials science .

Properties

IUPAC Name |

2-chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c1-22-18(10-13-6-2-3-7-14(13)11-18)12-20-17(21)15-8-4-5-9-16(15)19/h2-9H,10-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCNOPWEGQSWDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the following steps:

Formation of the Indene Moiety: The indene moiety can be synthesized through a cyclization reaction of a suitable precursor.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents such as methyl iodide in the presence of a base.

Chlorination: The chloro group is introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

Amidation: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Recent studies have indicated that compounds similar to 2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide exhibit significant biological activity, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research has shown that derivatives of benzamides can possess antimicrobial properties. For instance, studies on similar compounds have demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacterial strains as well as fungi. The minimum inhibitory concentration (MIC) values for some related compounds suggest promising antimicrobial potential.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 1.30 | Klebsiella pneumoniae |

These findings suggest that 2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide could be explored for its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of benzamide derivatives has been extensively studied. For example, compounds structurally related to 2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide have shown significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma cells.

Table 2: Anticancer Activity of Related Compounds

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

The IC₅₀ values indicate that these compounds are more effective than standard treatments like 5-Fluorouracil (IC₅₀ = 9.99 µM), highlighting the potential of this class of compounds in cancer therapy.

Synthesis and Derivatives

The synthesis of benzamide derivatives typically involves the reaction of substituted anilines with acyl chlorides or acid anhydrides. The incorporation of various substituents can significantly influence the biological activity and selectivity of the resulting compounds.

Synthetic Pathway Example

A general synthetic pathway for producing derivatives like 2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide may include:

- Formation of the amide bond : Reacting the corresponding amine with an acid chloride.

- Chlorination : Introducing chlorine at the desired position on the aromatic ring.

- Functionalization : Modifying the side chain to enhance biological activity.

Mechanism of Action

The mechanism of action of 2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Crystallographic Insights

Crystallographic studies reveal key differences in molecular conformation:

Spectroscopic and Computational Analysis

- 2-Chloro-N-(pyrazol-4-yl)benzamide derivatives display strong hydrogen bonding and electrostatic stabilization, as shown by DFT calculations .

- IR and NMR data for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide confirm the role of directing groups (e.g., N,O-bidentate) in metal-catalyzed reactions .

For the target compound, the 2-chloro and 2-methoxy substituents likely contribute to distinct spectroscopic signatures, such as downfield shifts in ¹H-NMR due to electron-withdrawing effects of chlorine .

Biological Activity

2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a synthetic compound belonging to the class of benzamides. Its unique structure, featuring chloro and methoxy substituents, makes it a subject of interest in medicinal chemistry and pharmacological research. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : 2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

- Molecular Formula : C₁₈H₁₇ClNO₂

- Molecular Weight : 333.8 g/mol

- CAS Number : 2034409-74-8

The biological activity of 2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, potentially inhibiting pathways involved in bacterial cell wall synthesis and exhibiting antifungal properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, a related compound containing a chloro group demonstrated significant antifungal activity against various fungi, with minimum inhibitory concentration (MIC) values ranging from 25 to 62.5 µg/ml against three fungal strains .

| Microorganism | MIC (µg/ml) |

|---|---|

| Candida albicans | 25 |

| Aspergillus fumigatus | 50 |

| Saccharomyces cerevisiae | 62.5 |

Antibacterial Activity

The compound has also shown promising antibacterial effects. In vitro studies indicated that derivatives with similar structures exhibited activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing MIC values comparable to standard antibiotics like ciprofloxacin .

| Bacteria | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Case Studies

- Antifungal Efficacy : A study published in November 2021 explored the antifungal activity of chloro derivatives similar to our compound. The results indicated that these compounds could effectively inhibit fungal growth at low concentrations, suggesting their potential as therapeutic agents against fungal infections .

- Antibacterial Screening : Another research effort focused on synthesizing and testing various benzamide derivatives for antibacterial properties. The findings revealed that certain derivatives exhibited superior activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing efficacy .

Q & A

Basic Research Question

- X-ray Crystallography : Use SHELXL (via SHELX suite) for single-crystal refinement. Optimize crystal growth via vapor diffusion with solvents like ethanol/water mixtures .

- NMR Analysis : Assign peaks using H, C, DEPT-135, and HSQC spectra. The methoxy group (δ ~3.3 ppm) and indene protons (δ ~2.5–3.0 ppm) are critical markers .

- Mass Spectrometry : Confirm molecular weight via HRMS-ESI (expected [M+H]: ~358.1 m/z) .

How should structure-activity relationship (SAR) studies be designed to evaluate modifications to the indene-methoxy group?

Advanced Research Question

- Substituent Variations : Synthesize analogs with substituents like ethoxy, hydroxyl, or halogens at the methoxy position. Test biological activity against kinase targets (e.g., EGFR, VEGFR) .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to assess interactions with kinase ATP-binding pockets. Correlate binding scores (ΔG ≤ -8 kcal/mol) with IC values from enzymatic assays .

- Data Interpretation : Apply multivariate regression to link substituent electronic effects (Hammett σ) with activity trends .

How can contradictions in reported biological activity data (e.g., cytotoxicity vs. selectivity) be resolved?

Advanced Research Question

- Comparative Assays : Test the compound against paired cancer/normal cell lines (e.g., MCF7 vs. MCF12A). Use ATP-based viability assays and normalize to positive controls (e.g., doxorubicin) .

- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes in treated cells. Pathways like apoptosis (Caspase-3 activation) or oxidative stress (Nrf2 modulation) may explain selectivity .

- Dose-Response Validation : Replicate studies under standardized conditions (e.g., 48-h exposure, 10% FBS) to minimize variability .

What analytical methods are critical for validating compound stability under experimental conditions?

Basic Research Question

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and pH extremes (1–13). Monitor degradation via HPLC-MS; a stable compound should retain >90% purity after 72 hours .

- Solvent Compatibility : Assess solubility and stability in DMSO, PBS, and cell culture media. Preclude precipitation (via dynamic light scattering) for in vitro assays .

How can researchers investigate the compound’s mechanism of action in kinase inhibition?

Advanced Research Question

- Kinase Screening : Use a panel of 50+ recombinant kinases (e.g., Eurofins KinaseProfiler). Identify targets with >50% inhibition at 1 μM.

- Cellular Target Engagement : Perform cellular thermal shift assays (CETSA) to confirm target binding in live cells .

- Downstream Signaling : Validate via Western blotting for phosphorylated ERK or AKT in treated cancer cells .

What computational strategies are effective for predicting metabolite profiles?

Advanced Research Question

- In Silico Metabolism : Use GLORYx or ADMET Predictor to identify likely Phase I/II metabolites (e.g., O-demethylation, glucuronidation).

- LC-MS/MS Validation : Incubate the compound with liver microsomes (human/rat). Detect metabolites via MRM transitions (e.g., m/z 358 → 174 for demethylated product) .

How do solvent and temperature effects influence the compound’s stability during long-term storage?

Basic Research Question

- Storage Conditions : Store at -20°C in amber vials under argon. Conduct accelerated stability studies (25°C/60% RH) with periodic HPLC checks.

- Excipient Screening : Test lyophilization with mannitol or trehalose to enhance shelf life (>12 months) .

What in vitro models are suitable for evaluating anti-inflammatory activity?

Advanced Research Question

- Macrophage Assays : Measure TNF-α/IL-6 suppression in LPS-stimulated RAW264.7 cells (ELISA). Include dexamethasone as a control .

- NF-κB Reporter Cells : Use HEK293-TLR4 cells with a luciferase reporter. A 50% reduction in luminescence indicates pathway inhibition .

How should researchers address discrepancies between computational binding predictions and experimental IC50_{50}50 values?

Advanced Research Question

- Binding Mode Analysis : Perform molecular dynamics simulations (GROMACS) to assess conformational changes in the kinase pocket.

- Enzyme Kinetics : Determine K values via Lineweaver-Burk plots. A non-competitive inhibition pattern may explain discordance with docking scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.